molecular formula C16H23NO5 B11793012 Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate CAS No. 1706449-65-1

Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate

Cat. No.: B11793012
CAS No.: 1706449-65-1
M. Wt: 309.36 g/mol
InChI Key: SNRDBZHWUANYJL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate is a chemical compound with a complex structure that includes an ethyl ester, a methoxyphenoxy group, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate typically involves the reaction of 2-methoxyphenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(2-methoxyphenoxy)acetate. This intermediate is then reacted with morpholine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate is unique due to the presence of both the morpholino and methoxyphenoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1706449-65-1

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

ethyl 2-[2-[(2-methoxyphenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C16H23NO5/c1-3-20-16(18)11-17-8-9-21-13(10-17)12-22-15-7-5-4-6-14(15)19-2/h4-7,13H,3,8-12H2,1-2H3

InChI Key

SNRDBZHWUANYJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCOC(C1)COC2=CC=CC=C2OC

Origin of Product

United States

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